molecular formula C15H17F3N2O7S B14010921 4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Cat. No.: B14010921
M. Wt: 426.4 g/mol
InChI Key: IHQFJUYQXHIMOG-UHFFFAOYSA-M
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Description

4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a trimethylbenzenaminium group, and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran . The reaction is carried out at room temperature and the product is purified by filtration and solvent removal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and aminium groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is relevant in its anticonvulsant activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17F3N2O7S

Molecular Weight

426.4 g/mol

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-trimethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H17N2O4.CHF3O3S/c1-16(2,3)11-6-4-10(5-7-11)14(19)20-15-12(17)8-9-13(15)18;2-1(3,4)8(5,6)7/h4-7H,8-9H2,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

IHQFJUYQXHIMOG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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